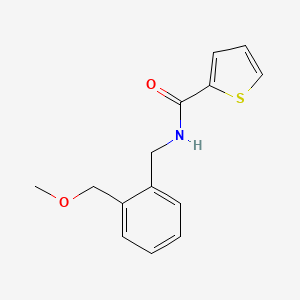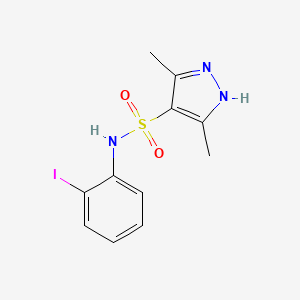
n-(3-(Cyclohexyloxy)propyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-(Cyclohexyloxy)propyl)isobutyramide is an organic compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to a propyl chain, which is further connected to an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Cyclohexyloxy)propyl)isobutyramide typically involves the reaction of cyclohexanol with 3-chloropropylamine to form 3-(cyclohexyloxy)propylamine. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
n-(3-(Cyclohexyloxy)propyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyramide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
n-(3-(Cyclohexyloxy)propyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of n-(3-(Cyclohexyloxy)propyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways.
類似化合物との比較
Similar Compounds
Isobutyramide: A simpler analog without the cyclohexyloxypropyl group.
Cyclohexyloxypropylamine: Lacks the isobutyramide moiety.
N-propylisobutyramide: Similar structure but with a propyl group instead of cyclohexyloxypropyl.
Uniqueness
n-(3-(Cyclohexyloxy)propyl)isobutyramide is unique due to the presence of both the cyclohexyloxy and isobutyramide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC名 |
N-(3-cyclohexyloxypropyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H25NO2/c1-11(2)13(15)14-9-6-10-16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,14,15) |
InChIキー |
UDTNVFIMZSIPLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCCCOC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



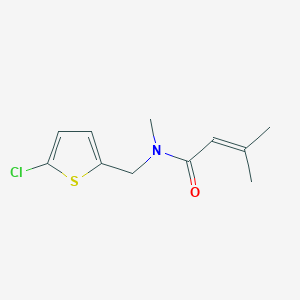
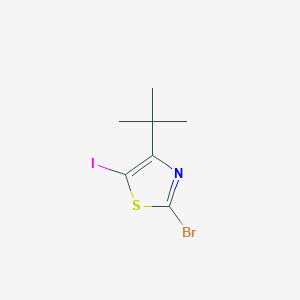
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)


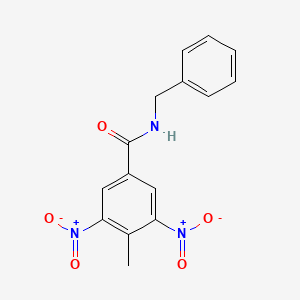
![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14909651.png)
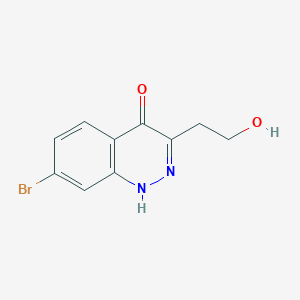
![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
